molecular formula C10H8N2OS B2969364 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine CAS No. 2198194-24-8

4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine

Cat. No. B2969364
CAS RN: 2198194-24-8
M. Wt: 204.25
InChI Key: HQGRQEXFSFHTOH-UHFFFAOYSA-N
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Description

“4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have demonstrated various biological activities .


Synthesis Analysis

The synthesis of new thieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer has been achieved by a click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .


Molecular Structure Analysis

The molecular structure of “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” and similar compounds have been characterized by various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” involve a click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides .

Scientific Research Applications

Anticancer Agents

Thienopyrimidine derivatives, including “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine”, have been extensively studied for their potential as anticancer agents. They are known to inhibit various enzymes and pathways involved in cancer cell proliferation and metastasis. For instance, some derivatives have shown promise in inhibiting protein kinases (PKs), which are crucial in the progression of cancer due to their role in signal transduction pathways .

PI3K Inhibitors

In recent research, thienopyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors. These compounds target different isomers of PI3K, which are significant in the signaling pathways of cancer cells. The inhibition of PI3K is a promising strategy for anticancer therapy, and “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” derivatives could play a role in this field .

Molecular Docking Studies

Molecular docking studies are essential for predicting the interaction between a drug and its target protein. Thienopyrimidine derivatives have been preselected via molecular docking to test their anticancer activity in NCI 60 cell lines. This approach helps in identifying the most promising compounds for further development .

Cytotoxic Activity

Some thienopyrimidine derivatives have demonstrated cytotoxic activity against various cancer cell lines. This includes the ability to induce cell death in melanoma cell lines, suggesting that “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” could be optimized for selective anticancer activity .

Enzyme Inhibition

Thienopyrimidines have been studied for their ability to inhibit enzymes like topoisomerases, tubulin polymerization, and histone deacetylase (HDAC). These enzymes are involved in critical cellular processes, and their inhibition can lead to the development of effective anticancer drugs .

Structural Analogs of Purines

Due to their structural and isoelectronic characteristics, thienopyrimidine-containing compounds are similar to purines. They have become an attractive feature in pharmaceutical drug production, potentially serving as nucleic acid antimetabolites or as bases for developing new drugs .

Mechanism of Action

While the exact mechanism of action of “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” is not specified in the search results, thienopyrimidines have been reported to exhibit various biological activities, including anticancer effects .

Future Directions

The future directions for “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” could involve further exploration of its biological activities, potential therapeutic applications, and optimization of its synthesis process. Given the reported anticancer activity of thienopyrimidines , “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” could be a potential candidate for further investigation in this area.

properties

IUPAC Name

4-but-2-ynoxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-2-3-5-13-9-8-4-6-14-10(8)12-7-11-9/h4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGRQEXFSFHTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine

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